
2-Methyl-4-phenylsulfanylquinoline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-phenylsulfanylquinoline;hydrochloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often involve the use of aniline derivatives, glycerol, and sulfuric acid under reflux conditions.
Industrial Production Methods: Industrial production of quinoline derivatives, including 2-Methyl-4-phenylsulfanylquinoline;hydrochloride, often employs catalytic processes to enhance yield and efficiency. For instance, visible-light-mediated aerobic dehydrogenation reactions using titanium dioxide catalysts have been explored for their environmental friendliness and operational simplicity .
化学反应分析
Types of Reactions: 2-Methyl-4-phenylsulfanylquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-Methyl-4-phenylsulfanylquinoline;hydrochloride involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenylsulfanyl group can interact with proteins, inhibiting their function. These interactions lead to the compound’s antimicrobial and anticancer activities .
相似化合物的比较
2-Methylquinoline: Shares the quinoline core but lacks the phenylsulfanyl group.
4-Phenylquinoline: Similar structure but without the methyl group at the 2-position.
2-Phenylsulfanylquinoline: Lacks the methyl group at the 2-position.
Uniqueness: 2-Methyl-4-phenylsulfanylquinoline;hydrochloride is unique due to the presence of both the methyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination enhances its ability to interact with various molecular targets, making it a versatile compound for scientific research .
属性
CAS 编号 |
65246-06-2 |
|---|---|
分子式 |
C16H14ClNS |
分子量 |
287.8 g/mol |
IUPAC 名称 |
2-methyl-4-phenylsulfanylquinoline;hydrochloride |
InChI |
InChI=1S/C16H13NS.ClH/c1-12-11-16(18-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12;/h2-11H,1H3;1H |
InChI 键 |
PDAXZYXVIOFMQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)SC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


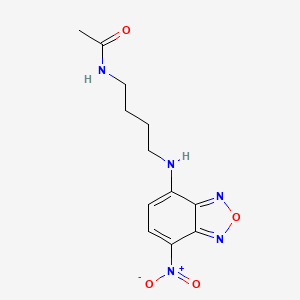
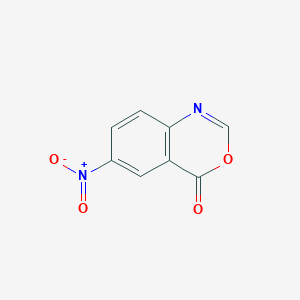
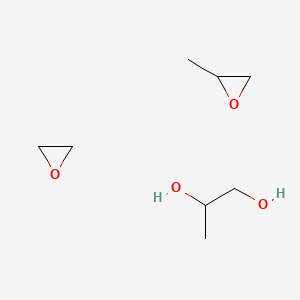
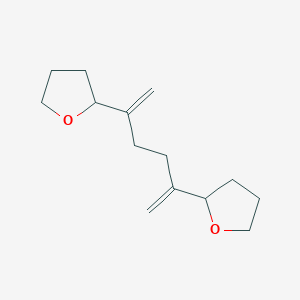
![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
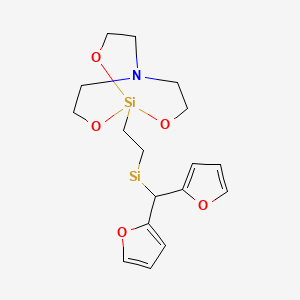
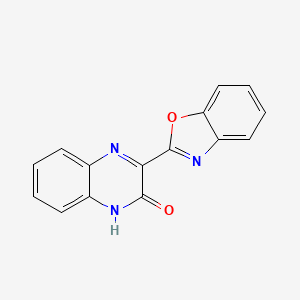
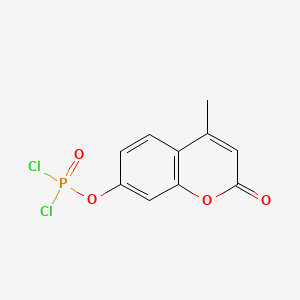

![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
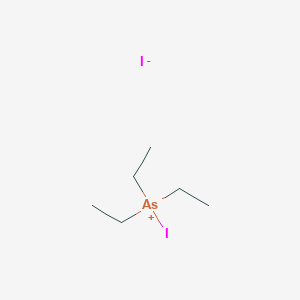
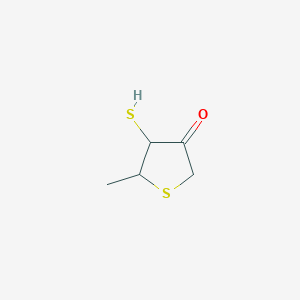
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)
